
Tetrahydrofurfuryl alcohol
Overview
Description
Tetrahydrofurfuryl alcohol is an organic compound with the formula HOCH₂C₄H₇O. Structurally, it consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group. It is a colorless liquid commonly used as a specialty solvent and synthetic intermediate, particularly in the production of 3,4-dihydropyran .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl alcohol is primarily synthesized through the hydrogenation of furfural. This process involves the catalytic hydrogenation of furfural in the presence of a metal catalyst such as nickel, palladium, or rhodium under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the hydrogenation of furfural to produce this compound is typically carried out in a continuous flow reactor. The process involves the use of supported metal catalysts and operates under optimized conditions to maximize yield and selectivity .
Types of Reactions:
Oxidation: this compound can undergo selective oxidation to form 2-methyl tetrahydrofuran.
Reduction: It can be reduced to 1,5-pentanediol through hydrogenolysis, often using platinum-tungsten oxide catalysts.
Substitution: It can participate in Michael-type addition reactions with maleates to form alkoxybutanedioic acids.
Common Reagents and Conditions:
Oxidation: Silver-cerium oxide catalyst, 150°C, 4 MPa O₂ pressure.
Reduction: Platinum-tungsten oxide catalyst, high hydrogen pressure.
Substitution: Lanthanum-mediated reaction with maleates.
Major Products:
Oxidation: 2-Methyl tetrahydrofuran.
Reduction: 1,5-Pentanediol.
Substitution: Alkoxybutanedioic acids.
Scientific Research Applications
Industrial Cleaning Agents
THFA is recognized for its effectiveness as a cleaning agent, particularly in formulations designed to replace harmful chlorofluorocarbons (CFCs). A notable patent describes mixtures of THFA that can efficiently clean textile machinery by removing grease and other contaminants without the environmental drawbacks associated with traditional solvents . The ability of THFA to act as a solvent for oils and greases makes it suitable for industrial cleaning applications.
Solvent Properties
THFA is classified as a green solvent due to its high purity and water miscibility. It is employed in the production of various chemicals and materials, including:
- UV Curables : THFA is used in the formulation of UV-curable coatings and inks.
- Acrylates and Esters : It serves as a precursor in synthesizing THFA acrylates and esters of higher fatty acids.
- Epoxy Resins : The compound is integral in producing epoxy resin formulations, enhancing their performance characteristics .
The solvent properties of THFA extend to its use in the pharmaceutical industry, where it acts as an absorption enhancer in transdermal medications . Its benign nature compared to oil-based solvents positions it favorably in various applications.
Chemical Intermediates
In chemical synthesis, THFA plays a crucial role as an intermediate. Recent studies highlight its potential in producing 1,5-pentanediol through selective hydrogenolysis, demonstrating significant conversion rates and selectivity under optimized conditions . The use of modified catalysts has been shown to enhance the efficiency of this process, indicating THFA's importance in sustainable chemical manufacturing.
Agricultural Applications
THFA is being investigated for use as a pesticidal inert ingredient within organic agriculture. Its synthesis from agricultural byproducts aligns with sustainable practices, making it a candidate for inclusion in organic crop production . Additionally, THFA's properties allow it to function effectively as an additive in "clean" fuels, facilitating the blending of diesel and ethanol .
Case Studies and Research Findings
Several studies have documented the applications and effects of THFA:
- Toxicity Studies : Research indicates that while THFA has many beneficial uses, exposure can lead to irritation and potential health risks, necessitating careful handling .
- Hydrogenation Studies : The hydrogenation of furfural to produce THFA has been optimized using various catalysts, showcasing its role in developing more efficient chemical processes .
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl alcohol in catalytic processes involves the activation of hydrogen on metal catalysts, followed by hydrogenation or hydrogenolysis of the substrate. In the case of hydrogenolysis to produce 1,5-pentanediol, the noble metals in the catalysts activate hydrogen, while the transition metal oxides facilitate reactant adsorption and C-O bond activation .
Comparison with Similar Compounds
Furfuryl Alcohol: Derived from furfural, used as a precursor for tetrahydrofurfuryl alcohol.
2-Methyl Tetrahydrofuran: A product of this compound oxidation, used as a green solvent.
1,5-Pentanediol: A reduction product of this compound, used in the synthesis of polyesters and polyurethanes.
Uniqueness: this compound is unique due to its versatile reactivity and its role as an intermediate in the synthesis of various valuable chemicals. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Biological Activity
Tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, has garnered attention in various fields due to its biological activity and potential applications in biochemistry and environmental science. This article explores the biological activity of THFA, including its degradation by microorganisms, enzymatic interactions, and potential therapeutic applications.
THFA is a colorless liquid with the chemical formula . It is characterized by a tetrahydrofuran ring and a hydroxyl group, which contribute to its reactivity and solubility in water. The compound is primarily used as a solvent and in the synthesis of various chemicals.
Microbial Degradation
One significant aspect of THFA's biological activity is its degradation by microorganisms. Research has identified Ralstonia eutropha as a key organism capable of utilizing THFA as a sole carbon source. The degradation process involves:
- Enzymatic Activity : R. eutropha employs an inducible ferricyanide-dependent alcohol dehydrogenase (ADH) to oxidize THFA to tetrahydrofuran-2-carboxylic acid. This enzyme exhibits broad substrate specificity, indicating its potential for bioremediation applications .
- Tolerance Levels : The strain can tolerate concentrations of up to 200 mM of THFA, showcasing its robustness in various environmental conditions .
Enzymatic Interactions
THFA also interacts with various enzymes, particularly aldehyde dehydrogenases (AlDHs). During the growth of R. eutropha on THFA, different AlDHs are produced, with one enzyme characterized as a homodimer that shows substrate inhibition. This indicates that THFA can influence enzymatic pathways that may be harnessed for industrial applications .
Case Study 1: Biodegradation Pathways
A study demonstrated the biodegradation pathway of THFA by R. eutropha, revealing that the initial oxidation step is critical for further metabolic processes. The research highlighted the importance of optimizing growth conditions to enhance THFA degradation efficiency .
Case Study 2: Catalytic Reactions
THFA's role as a precursor in catalytic reactions has been explored extensively. For example, it can be converted into 1,5-pentanediol through chemoselective hydrogenolysis using modified catalysts such as Rh/SiO2. Optimal conditions for this reaction yield high selectivity towards the desired product .
Biological Activity Summary Table
Biological Activity | Details |
---|---|
Microbial Degradation | Utilized by Ralstonia eutropha; oxidized by alcohol dehydrogenase |
Enzymatic Interaction | Induces various aldehyde dehydrogenases; shows substrate inhibition |
Catalytic Conversion | Converted to 1,5-pentanediol via hydrogenolysis; high selectivity achieved |
Potential Applications
The biological activity of THFA suggests several potential applications:
- Bioremediation : Its degradability by specific microorganisms positions THFA as a candidate for bioremediation strategies aimed at detoxifying environments contaminated with alcohols.
- Synthetic Chemistry : As a versatile intermediate, THFA can be utilized in synthesizing valuable chemicals like pentanediol, which has applications in plastics and pharmaceuticals.
Chemical Reactions Analysis
Hydrogenation and Dehydrogenation Pathways
THFA is synthesized via hydrogenation of furfural under catalytic conditions. Key pathways include:
-
Furfural Hydrogenation :
-
Dehydrogenation to Dihydropyran :
Hydrogenolysis to 1,5-Pentanediol
THFA undergoes selective C–O bond cleavage to produce 1,5-pentanediol (1,5-PeD), a valuable diol for polymers:
-
Catalytic Systems :
-
Mechanism :
Combustion and Thermal Decomposition
High-temperature combustion of THFA produces intermediates critical for biofuel modeling:
-
Major Products (from pyrolysis at 1,100–1,300 K):
-
Kinetic Model :
Photoredox-Catalyzed C–H Alkylation
THFA derivatives participate in site-selective alkylation under visible light:
-
Reaction Setup :
-
Key Findings :
Toxicity and Sensitization Reactions
THFA exhibits immunotoxic potential in occupational settings:
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for THFA from biomass-derived precursors, and how do reaction conditions influence selectivity?
THFA is synthesized via catalytic hydrogenation of furfural or furfuryl alcohol. Nickel-based catalysts (e.g., Ni/SiO₂-Al₂O₃) achieve >98% selectivity for THFA from furfuryl alcohol under mild hydrogen pressure (1–3 MPa) and temperatures of 373–423 K . For furfural hydrogenation, bimetallic Pd-Ir/SiO₂ catalysts enable total hydrogenation to THFA in aqueous phases with 94% yield under 3 MPa H₂ and 353 K . Solvent choice (e.g., 2-propanol) and low temperatures favor THFA over byproducts like tetrahydrofuran derivatives .
Q. Which analytical techniques are most effective for characterizing THFA and its reaction intermediates?
- Gas chromatography (GC) and HPLC are standard for quantifying THFA and byproducts in liquid-phase reactions .
- In situ DRIFT spectroscopy monitors surface species during gas-phase dehydration, identifying intermediates like carboxylates and carbonyl-containing compounds .
- X-ray photoelectron spectroscopy (XPS) and TEM characterize catalyst morphology and metal dispersion, critical for optimizing hydrogenation activity .
Q. How does microbial degradation of THFA occur, and what are its implications for environmental persistence?
Ralstonia eutropha degrades THFA via a pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase, enabling growth on THFA as a sole carbon source up to 200 mM concentrations. This pathway highlights THFA’s biodegradability under aerobic conditions, reducing environmental accumulation risks .
Advanced Research Questions
Q. What mechanistic insights explain THFA dehydration to dihydropyran (DHP) over γ-Al₂O₃ catalysts?
Gas-phase dehydration at 648 K on γ-Al₂O₃ proceeds via acid-catalyzed ring-opening, forming a carbocation intermediate that undergoes cyclization to DHP. In situ DRIFT spectroscopy reveals transient surface carbonyl species (e.g., aldehydes) and carboxylates, suggesting partial oxidation competing with dehydration . Catalyst activation (e.g., calcination temperature) modulates Lewis acid sites, critical for sustaining 84% DHP yield over 70 h .
Q. How do surface intermediates contribute to catalyst deactivation during THFA transformations?
Carboxylate species (e.g., formate, acetate) form via oxidation of surface-adsorbed intermediates, blocking active sites on γ-Al₂O₃ during dehydration . In hydrogenolysis, carbon deposition from furan ring-opening intermediates (e.g., dihydrofurans) deactivates Cu/zeolite catalysts, requiring periodic regeneration .
Q. Why do conflicting pathways arise in THFA conversion to 1,5-pentanediol (1,5-PDO)?
THFA is not a direct intermediate in furfuryl alcohol hydrogenolysis to 1,5-PDO over Cu/zeolite catalysts, which instead proceed via ring-opening of dihydrofuran intermediates . However, tandem systems (e.g., Ni-Co-Al₂O₃) first hydrogenate furfural to THFA, then hydrolyze THFA to 1,5-PDO, achieving 92% selectivity . Discrepancies arise from solvent effects (aqueous vs. organic) and catalyst acidity, which alter intermediate stability .
Q. How can catalyst stability and reusability be enhanced in THFA-related reactions?
- Ni/SiO₂-Al₂O₃ retains >99% conversion and selectivity after 5 cycles in furfuryl alcohol hydrogenation due to strong metal-support interactions .
- Pd/UiO-66-v (MOF-supported) maintains 90% THFA selectivity over 5 runs via confined Pd nanoparticles (3–5 nm) that resist sintering .
- Regeneration protocols (e.g., oxidative calcination) restore activity in deactivated γ-Al₂O₃ by removing carboxylate deposits .
Q. Methodological Considerations
Q. How do reaction conditions (temperature, pressure, phase) affect product selectivity in THFA transformations?
- Gas-phase dehydration (648 K, γ-Al₂O₃) maximizes DHP yield (84%) by minimizing surface polymerization .
- Liquid-phase hydrogenation (353 K, 3 MPa H₂) favors THFA over decarbonylation byproducts (e.g., methylfuran) due to suppressed C-O cleavage .
- Aqueous-phase reactions promote hydrolysis pathways (e.g., THFA to 1,5-PDO) via polar solvent interactions .
Contradictions and Open Questions
- Intermediate Identification: DRIFT spectra suggest carbonyl species during dehydration , but their role in DHP formation versus carboxylate byproducts remains unclear.
- THFA in 1,5-PDO Synthesis: Conflicting evidence on whether THFA is an intermediate or dead-end product highlights the need for isotopic tracing studies .
Properties
IUPAC Name |
oxolan-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029128 | |
Record name | Tetrahydrofurfuryl alcohol | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/7954 | |
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Record name | 2-Furanmethanol, tetrahydro- | |
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Record name | Tetrahydrofurfuryl alcohol | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Record name | Tetrahydrofurfuryl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Record name | Tetrahydro-2-furanmethanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Flash Point |
167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/7954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofurfuryl alcohol | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Solubility |
Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Tetrahydro-2-furanmethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
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Record name | Tetrahydrofurfuryl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052 | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Tetrahydrofurfuryl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.522 (Air = 1), Relative vapor density (air = 1): 3.5 | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186 | |
Record name | Tetrahydrofurfuryl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
97-99-4, 93842-55-8 | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofurfuryl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofurfuryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furanmethanol, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15434 | |
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Record name | 2-Furanmethanol, tetrahydro- | |
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Record name | Tetrahydrofurfuryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofurfuryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD95821VF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydro-2-furanmethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Less than -80 °C, < -80 °C | |
Record name | TETRAHYDROFURFURYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydro-2-furanmethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.